Cas no 2138194-30-4 (Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester)

Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester structure
2138194-30-4 structure
Product name:Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester
CAS No:2138194-30-4
MF:C14H24ClNO5
Molecular Weight:321.797063827515
CID:5259635

Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester 化学的及び物理的性質

名前と識別子

    • Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester
    • インチ: 1S/C14H24ClNO5/c1-14(2,3)21-13(18)16-10-4-6-11(7-5-10)19-8-12(17)20-9-15/h10-11H,4-9H2,1-3H3,(H,16,18)
    • InChIKey: JZXHZFWQDZGJDJ-UHFFFAOYSA-N
    • SMILES: C(OCCl)(=O)COC1CCC(NC(OC(C)(C)C)=O)CC1

Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-386762-10.0g
chloromethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxy]acetate
2138194-30-4 95%
10.0g
$6390.0 2024-06-05
Enamine
EN300-386762-0.5g
chloromethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxy]acetate
2138194-30-4 95%
0.5g
$1426.0 2024-06-05
Enamine
EN300-386762-0.05g
chloromethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxy]acetate
2138194-30-4 95%
0.05g
$1247.0 2024-06-05
Enamine
EN300-386762-0.1g
chloromethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxy]acetate
2138194-30-4 95%
0.1g
$1307.0 2024-06-05
Enamine
EN300-386762-5.0g
chloromethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxy]acetate
2138194-30-4 95%
5.0g
$4309.0 2024-06-05
Enamine
EN300-386762-2.5g
chloromethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxy]acetate
2138194-30-4 95%
2.5g
$2912.0 2024-06-05
Enamine
EN300-386762-1.0g
chloromethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxy]acetate
2138194-30-4 95%
1.0g
$1485.0 2024-06-05
Enamine
EN300-386762-0.25g
chloromethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)oxy]acetate
2138194-30-4 95%
0.25g
$1366.0 2024-06-05

Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester 関連文献

Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl esterに関する追加情報

Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester and CAS No. 2138194-30-4: A Comprehensive Overview

Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester, identified by the CAS number 2138194-30-4, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and exploration. The structure of this compound incorporates several functional groups that contribute to its unique chemical properties and reactivity, which are essential for its application in synthetic chemistry and medicinal chemistry.

The molecular structure of Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester features a chloromethyl ester group, which is a key functional moiety in organic synthesis. This group is particularly useful in the formation of various bioactive molecules through nucleophilic substitution reactions. Additionally, the presence of a carbamate group attached to a cyclohexyl ring introduces steric and electronic effects that can influence the compound's interactions with biological targets. These structural features make it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The research on Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester has been driven by its potential as a precursor in the synthesis of bioactive molecules. For instance, studies have explored its use in the development of small-molecule inhibitors targeting specific enzymes or receptors involved in disease processes. The ability to modify its structure allows chemists to fine-tune its properties for optimal biological activity.

The synthesis of Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester involves multiple steps that require careful optimization to ensure high yield and purity. The chloromethyl ester group is particularly sensitive to reaction conditions, necessitating precise control over parameters such as temperature and solvent choice. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further research and development.

One area where this compound has shown promise is in the field of drug discovery. Researchers have utilized its structural framework to develop derivatives with enhanced pharmacological properties. For example, modifications to the cyclohexyl ring or the carbamate group have led to compounds with improved solubility or binding affinity to biological targets. These findings highlight the importance of Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester as a versatile building block in medicinal chemistry.

The biological activity of derivatives of Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester has been investigated in various preclinical models. Some studies suggest that certain derivatives exhibit inhibitory effects on enzymes involved in inflammation or cancer progression. These findings are particularly intriguing given the growing recognition of inflammation as a key factor in many chronic diseases. The ability to modulate these pathways could lead to novel therapeutic strategies.

In addition to its potential as a drug intermediate, Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester has applications in materials science and industrial chemistry. Its unique reactivity makes it useful in the synthesis of polymers and other advanced materials. Researchers are exploring its use in creating novel coatings or adhesives with enhanced properties such as durability or biodegradability.

The future directions for research on Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester are numerous and exciting. As synthetic techniques continue to evolve, new methods for modifying its structure will emerge, opening up further possibilities for applications in pharmaceuticals and materials science. Additionally, advances in computational chemistry may help predict the biological activity of derivatives more accurately, speeding up the drug discovery process.

In conclusion, Acetic acid, 2-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]oxy]-, chloromethyl ester, identified by CAS number 2138194-30-4, is a compound with significant potential across multiple fields. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule,its importance is likely to grow even further.

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